(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methyl groups, a pyrrolidine ring, and a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfanyl group, and the coupling with the pyrrolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, ®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and other products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
- 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
The uniqueness of ®-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific stereochemistry and functional groups
Properties
Molecular Formula |
C14H20ClN3O2S |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-9-7-16-12(17-11(9)15)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |
InChI Key |
UMYTVQMJFBAUKJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)S[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CN=C(N=C1Cl)SC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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